molecular formula C15H15F3O3 B1323823 trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid CAS No. 733740-74-4

trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No. B1323823
M. Wt: 300.27 g/mol
InChI Key: BCCWSJZUORSYGK-JOYOIKCWSA-N
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Description

“trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-74-4 . The compound is not chirally pure and contains a mixture of enantiomers . It is a white solid .


Molecular Structure Analysis

The IUPAC name for this compound is (1R,2S)-2-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}cyclopentanecarboxylic acid . The InChI Code is 1S/C15H15F3O3/c16-15(17,18)11-5-1-4-10(7-11)13(19)8-9-3-2-6-12(9)14(20)21/h1,4-5,7,9,12H,2-3,6,8H2,(H,20,21)/t9-,12+/m0/s1 . The molecular weight of the compound is 300.28 .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 300.28 . The compound is not chirally pure and contains a mixture of enantiomers .

Scientific Research Applications

Conformational Studies

The intrinsic conformational preferences of analogues of phenylalanine, which share structural similarities with trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid, have been investigated using DFT calculations. These studies highlight the conformational space and behavior of such compounds, potentially contributing to understanding the structural dynamics of trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid as well (Casanovas et al., 2008).

Potential as a Carboxylic Acid Isostere

Cyclopentane-1,3-diones, which are structurally related to trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid, have been examined as potential isosteres for the carboxylic acid functional group. This research provides insights into the potential application of cyclopentane-1,3-diones, and by extension, similar compounds like trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid in drug design, demonstrating their viability as substitutes for carboxylic acid functional groups (Ballatore et al., 2011).

Structural Characterization in Metal Complexes

Compounds structurally related to trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid have been used in the synthesis and structural characterization of Pd(II) and Pt(II) complexes. This research could potentially inform the use of trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid in the development of novel metal complexes with specific structural characteristics (Tauchman et al., 2014).

Enzyme Inhibition Properties

Bromophenol derivatives with a cyclopropyl moiety, similar to trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid, have been evaluated for their enzyme inhibition properties. These studies indicate potential applications of such compounds in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Drug Design and Bio-isostere Applications

Cyclopentane-1,2-diones, closely related to trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid, have been evaluated as carboxylic acid bio-isosteres in drug design. The research indicates these compounds' potential in substituting carboxylic acid moieties and their application in the design of TP receptor antagonists (Ballatore et al., 2014).

properties

IUPAC Name

(1R,2S)-2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3O3/c16-15(17,18)11-5-1-4-10(7-11)13(19)8-9-3-2-6-12(9)14(20)21/h1,4-5,7,9,12H,2-3,6,8H2,(H,20,21)/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCWSJZUORSYGK-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001130680
Record name rel-(1R,2S)-2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid

CAS RN

733740-74-4
Record name rel-(1R,2S)-2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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